2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile
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Overview
Description
2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile: is an organic compound with the molecular formula C17H18N4O2 and a molecular weight of 310.35 g/mol . This compound is part of the nicotinonitrile family, which is known for its diverse applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Cyclization: Formation of the nicotinonitrile ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-5-ethyl-4-(4-aminophenyl)-6-propyl-nicotinonitrile .
Scientific Research Applications
2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-ethyl-4-(4-aminophenyl)-6-propyl-nicotinonitrile
- 2-Amino-5-ethyl-4-(4-methoxyphenyl)-6-propyl-nicotinonitrile
Uniqueness
Compared to similar compounds, 2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
353774-72-8 |
---|---|
Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35g/mol |
IUPAC Name |
2-amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N4O2/c1-3-5-15-13(4-2)16(14(10-18)17(19)20-15)11-6-8-12(9-7-11)21(22)23/h6-9H,3-5H2,1-2H3,(H2,19,20) |
InChI Key |
MTVYHWUBVYQIOV-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])CC |
Canonical SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])CC |
Origin of Product |
United States |
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